BenchChemオンラインストアへようこそ!

Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)-

Lipophilicity ADME optimization Drug design

Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- (CAS 89426-95-9) is a polyhalogenated benzimidazole derivative bearing a trifluoromethyl group at position 2, a chlorine atom at position 6, and a fluorine atom at position 4 on the fused benzene-imidazole ring system. With a molecular formula of C8H3ClF4N2 and a molecular weight of 238.57 g/mol, this compound belongs to the class of fluorinated benzimidazoles widely employed as building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C8H3ClF4N2
Molecular Weight 238.57 g/mol
CAS No. 89426-95-9
Cat. No. B3031965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)-
CAS89426-95-9
Molecular FormulaC8H3ClF4N2
Molecular Weight238.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)F)Cl
InChIInChI=1S/C8H3ClF4N2/c9-3-1-4(10)6-5(2-3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15)
InChIKeyMOADYEPTPCKHNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzimidazole, 6-Chloro-4-fluoro-2-(trifluoromethyl)-: Physicochemical Profile and Key Differentiators for Scientific Procurement


Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)- (CAS 89426-95-9) is a polyhalogenated benzimidazole derivative bearing a trifluoromethyl group at position 2, a chlorine atom at position 6, and a fluorine atom at position 4 on the fused benzene-imidazole ring system . With a molecular formula of C8H3ClF4N2 and a molecular weight of 238.57 g/mol, this compound belongs to the class of fluorinated benzimidazoles widely employed as building blocks in medicinal chemistry and agrochemical research . Its distinctive mixed halogenation pattern (Cl/F) combined with the electron-withdrawing 2-CF3 group confers a unique set of physicochemical properties that distinguish it from mono-halogenated or dichlorinated analogs .

Why In-Class Analogs of 6-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Cannot Be Interchanged in Research Applications


Within the 2-(trifluoromethyl)-1H-benzimidazole series, subtle variations in halogen substitution produce pronounced differences in lipophilicity, hydrogen bonding capacity, and electronic character . The target compound displays a lipophilicity (XLogP3 = 3.1) that falls precisely between the parent unsubstituted compound (XLogP3 = 2.7) and the 5,6-dichloro analog (XLogP3 = 4.0) , while uniquely retaining five hydrogen bond acceptor sites compared to four in each comparator [1]. These physicochemical differences directly impact membrane permeability, target engagement, and metabolic stability in biological systems, meaning that simple replacement with a less expensive or more readily available analog risks altering key pharmacological parameters. Furthermore, the asymmetric 4-fluoro-6-chloro substitution pattern creates a dipolar electronic environment distinct from symmetric dichloro or mono-fluoro analogs, which can influence regioselectivity in downstream synthetic transformations . The following quantitative evidence substantiates why this specific compound must be specified by CAS number in procurement decisions.

Quantitative Head-to-Head Comparison: 6-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole vs. Closest Analogs


Lipophilicity Tuning: Intermediate XLogP3 Value Optimizes ADME Profile Relative to Parent and Dichloro Analogs

The target compound exhibits an XLogP3 value of 3.1, positioning it at an intermediate lipophilicity between the unsubstituted parent 2-(trifluoromethyl)-1H-benzimidazole (XLogP3 = 2.7) and the 5,6-dichloro analog (XLogP3 = 4.0) [1]. This intermediate value is within the optimal range (LogP 1–3) recommended for oral bioavailability by Lipinski's Rule of Five, whereas the dichloro analog exceeds the upper threshold, potentially compromising solubility and metabolic stability [1]. The 4-fluoro analog (CAS 18645-92-6) registers a LogP of approximately 2.72, nearly identical to the parent, confirming that the mixed Cl/F pattern uniquely elevates lipophilicity without overshooting drug-like boundaries [1].

Lipophilicity ADME optimization Drug design

Enhanced Hydrogen Bond Acceptor Capacity: Five H-Bond Acceptors vs. Four in Parent and Dichloro Analogs

The target compound possesses five hydrogen bond acceptor sites—one more than both the parent 2-(trifluoromethyl)-1H-benzimidazole (four acceptors) and the 5,6-dichloro analog (four acceptors) [1]. The additional acceptor arises from the 4-fluoro substituent; fluorine atoms on aromatic rings can engage in weak but stereospecific C–F···H interactions that contribute to protein–ligand binding . Chlorflurazole (4,5-dichloro-2-(trifluoromethyl)-1H-benzimidazole, CAS 3615-21-2) possesses only two hydrogen bond acceptors, making the target's H-bond capacity more than double that of this commercial herbicide analog .

Hydrogen bonding Molecular recognition Target engagement

Boiling Point and Density Positioning: Moderate Volatility Between Parent and Dichloro Analogs

The target compound displays a boiling point of 298.3°C at 760 mmHg, which is significantly higher than the parent 2-(trifluoromethyl)-1H-benzimidazole (262.8°C) but notably lower than Chlorflurazole (337.8°C) . Density follows a similar intermediate trend: target compound 1.647 g/cm³ vs. parent 1.447 g/cm³ vs. Chlorflurazole ~1.7 g/cm³ . This intermediate thermal and density profile reflects the balanced molecular weight (238.57 g/mol) resulting from the mixed Cl/F halogenation pattern .

Thermal stability Purification Formulation

Topological Polar Surface Area Retention: Drug-Like TPSA Maintained Despite Increased Lipophilicity

Despite the increased lipophilicity relative to the parent compound, the target compound maintains a topological polar surface area (TPSA) of 28.7 Ų—identical to that of the 5,6-dichloro analog . This TPSA value is well within the drug-like range (<140 Ų) and demonstrates that the enhanced lipophilicity of the target compound (XLogP3 = 3.1 vs. 4.0 for the dichloro) is achieved without any penalty to polar surface area . The combination of low TPSA with moderate lipophilicity suggests favorable passive membrane permeability while potentially avoiding the solubility limitations associated with the dichloro analog's higher LogP .

Drug-likeness Membrane permeability Oral bioavailability

Asymmetric Mixed Halogenation: Unique Electronic Profile and Regioselective Derivatization Potential

The 4-fluoro-6-chloro substitution pattern creates an asymmetric electronic environment unavailable in symmetric dichloro or mono-halogenated analogs. The C–Cl bond (bond dissociation energy ~397 kJ/mol for aryl-Cl) is significantly more reactive toward palladium-catalyzed cross-coupling than the C–F bond (~525 kJ/mol for aryl-F), enabling chemoselective derivatization at the 6-position while preserving the fluorine for subsequent transformations . The 5,6-dichloro analog carries two chemically equivalent Cl atoms (both ~397 kJ/mol BDE), limiting chemoselective functionalization, while the 4-fluoro analog (CAS 18645-92-6) has only a single reactive site . The 2-CF3 group further modulates the imidazole N–H acidity, influencing N-alkylation or N-arylation reactivity .

Electronic effects Synthetic versatility Cross-coupling

Optimal Application Scenarios for 6-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Balanced Lipophilicity

When a screening hit based on the 2-(trifluoromethyl)-1H-benzimidazole scaffold requires increased lipophilicity to improve membrane permeability without exceeding Lipinski thresholds, this compound (XLogP3 = 3.1) offers a +0.4 log unit increase over the parent (XLogP3 = 2.7) while staying 0.9 log unit below the 5,6-dichloro analog (XLogP3 = 4.0) that risks solubility attrition . This balanced profile makes it suitable for programs targeting intracellular targets where moderate passive permeability is desired alongside acceptable aqueous solubility .

Fragment-Based Drug Design Leveraging Enhanced H-Bond Acceptor Capacity

The five hydrogen bond acceptor sites (vs. four in parent and dichloro analog) provide additional polar interaction opportunities with target proteins . The C–F moiety serves as both a weak H-bond acceptor and a metabolic blocking group, making this compound suitable for fragment growing strategies targeting binding pockets with hydrogen bond donor residues such as kinase hinge regions or protease active sites .

Sequential Cross-Coupling Library Synthesis Exploiting C–Cl/C–F Orthogonality

For medicinal chemistry groups building focused libraries around the benzimidazole core, this compound enables a two-step sequential derivatization: first, palladium-catalyzed Suzuki or Buchwald–Hartwig coupling at the 6-chloro position, followed by nickel-catalyzed or SNAr-based functionalization at the 4-fluoro position . This orthogonal reactivity is not achievable with the 5,6-dichloro analog or Chlorflurazole, where both chlorine atoms react under similar conditions and produce statistical mixtures when mono-functionalization is attempted .

Agrochemical Lead Development with Differentiated Environmental Fate Properties

The intermediate lipophilicity (XLogP3 = 3.1) and moderate boiling point (298.3°C) of this compound, relative to the commercial herbicide Chlorflurazole (LogP ~3.3, BP 337.8°C), suggest potentially different soil mobility and volatilization profiles . For agrochemical discovery programs seeking trifluoromethyl-benzimidazole leads with optimized environmental persistence, this compound's balanced physicochemical profile offers a differentiated starting point compared to the dichloro herbicides currently available .

Quote Request

Request a Quote for Benzimidazole, 6-chloro-4-fluoro-2-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.